Ala-Ala-Pro

Vue d'ensemble

Description

. This compound is of significant interest in various fields of scientific research due to its unique structural properties and biological activities.

Mécanisme D'action

Target of Action

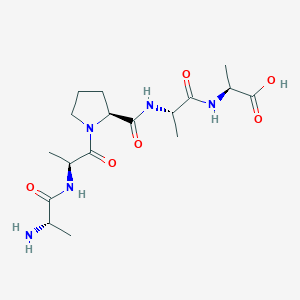

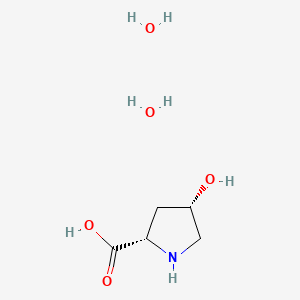

Ala-Ala-Pro, also known as Ala-Ala-Proline, is a tripeptide composed of two alanine molecules and one proline molecule . It’s a variant of the compound this compound-Val, which serves as an irreversible inhibitor of human neutrophil elastase (NE), a serine protease involved in inflammatory processes .

Analyse Biochimique

Biochemical Properties

Ala-Ala-Pro plays a significant role in biochemical reactions. It is a part of the proline/alanine/serine (PAS) biopolymers, which are recombinant polypeptides comprising the small uncharged L-amino acids Pro, Ala, and/or Ser . These PAS biopolymers interact with various enzymes, proteins, and other biomolecules, exhibiting pronounced hydrophilicity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. As a component of PAS biopolymers, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The specific mechanisms of action are dependent on the context of its presence, such as being part of a larger protein structure or a standalone tripeptide .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins. The specific mechanisms of its localization or accumulation are dependent on the context of its presence .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ala-Ala-Pro typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of L-alanine using a suitable protecting group such as tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc). The carboxyl group of the protected L-alanine is then activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled with another protected L-alanine . The resulting dipeptide is then deprotected and coupled with L-proline under similar conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. In SPPS, the peptide is assembled on a solid resin support, with each amino acid being added sequentially. This method offers high yields and purity, making it suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

Ala-Ala-Pro can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized under specific conditions to form disulfide bonds if cysteine residues are present.

Reduction: Reduction reactions can be used to break disulfide bonds in peptides containing cysteine.

Substitution: Amino acid residues in the peptide can be substituted with other amino acids through site-directed mutagenesis or chemical modification.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Hydrogen peroxide (H2O2), performic acid.

Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.

Coupling reagents: DCC, DIC, HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides .

Applications De Recherche Scientifique

Ala-Ala-Pro has a wide range of applications in scientific research, including:

Comparaison Avec Des Composés Similaires

Similar Compounds

Ala-Ala-Pro-Pro: A similar tripeptide with an additional proline residue, which may exhibit different structural and functional properties.

Uniqueness

This compound is unique due to its specific sequence of amino acids, which imparts distinct structural and functional characteristics. The presence of two alanine residues and one proline residue allows for specific interactions with enzymes and receptors, making it a valuable tool in various research applications .

Propriétés

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O4/c1-6(12)9(15)13-7(2)10(16)14-5-3-4-8(14)11(17)18/h6-8H,3-5,12H2,1-2H3,(H,13,15)(H,17,18)/t6-,7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRCVCURMBFFOL-FXQIFTODSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the Ala-Ala-Pro sequence relevant in protease research?

A1: The this compound sequence, often extended to tetrapeptides or longer, is commonly found in substrates and inhibitors of serine proteases, particularly elastase. Studying these analogs helps us understand enzyme-substrate interactions and design more effective inhibitors.

Q2: What is the significance of the this compound sequence in elastase substrates?

A2: Elastase exhibits a preference for cleaving peptide bonds following small, hydrophobic residues like alanine. The presence of this compound in substrates influences their binding affinity and susceptibility to hydrolysis by elastase. [, , , ]

Q3: How does the this compound sequence contribute to elastase inhibition?

A3: Incorporating this compound into inhibitor structures, such as chloromethyl ketones or boronic acid peptides, enhances their binding affinity to elastase. This allows for competitive inhibition, effectively blocking the enzyme's active site. [, , , ]

Q4: Does the position of the this compound sequence within a peptide affect its interaction with elastase?

A4: Yes, research indicates that the position of this compound significantly impacts elastase interaction. For example, human leukocyte elastase shows high reactivity when hydrophobic residues (like those in this compound) are positioned at P4 or P3, influencing both binding affinity and cleavage efficiency. []

Q5: Are there specific structural features within the this compound sequence crucial for elastase interaction?

A5: Research suggests the proline residue influences the preceding alanine's conformation. Studies using NMR spectroscopy on model tetrapeptides, including this compound-Ala and others, demonstrate that the alanine before proline predominantly adopts a conformation where its side-chain methyl group eclipses the alanine carbonyl group. This conformation likely plays a role in elastase recognition and binding. []

Q6: Does human leukocyte elastase exhibit any unique selectivity towards elastin regions containing the this compound sequence?

A6: Research suggests that human leukocyte elastase might be selective for cross-linked regions of elastin. Studies using synthetic peptides containing both lysine and modified lysine residues mimicking desmosine (a crosslinking amino acid in elastin) showed increased reactivity with human leukocyte elastase compared to porcine pancreatic elastase. This suggests a preference for regions near cross-linking residues, potentially influenced by the presence of sequences like this compound. []

Q7: How do peptide boronic acids containing this compound interact with proteases like alpha-lytic protease?

A7: Peptide boronic acids, like MeOSuc-Ala-Ala-Pro-boroVal-OH, are potent inhibitors of alpha-lytic protease. These inhibitors bind tightly to the enzyme's active site, forming a tetrahedral boron-serine adduct, mimicking the transition state of peptide bond hydrolysis. [, ]

Q8: What are the potential therapeutic applications of understanding this compound interactions with elastase?

A8: Understanding this compound's role in elastase activity is crucial for developing therapies targeting elastase-mediated diseases. For instance, elastase inhibitors based on this compound analogs show promise in treating conditions like chronic obstructive pulmonary disease (COPD) and cystic fibrosis, where excessive elastase activity contributes to tissue damage. [, ]

Q9: How is the this compound sequence used in studying protease activity in various biological systems?

A9: Researchers use substrates and inhibitors containing this compound to investigate protease activity in various contexts. Examples include:

- Cancer Research: Examining protease activity in cancer cell lines to understand their role in tumor progression and metastasis. [, , ]

- Immunology: Studying protease activity in immune cells like neutrophils and macrophages to understand their role in immune responses and inflammatory diseases. [, , , ]

- Parasitology: Investigating protease involvement in parasitic infections, such as Schistosoma mansoni, to identify potential drug targets. [, ]

Q10: Can you provide examples of specific research using this compound analogs to study proteases?

A10: Certainly:

- One study used MeOSuc-Ala-Ala-Pro-Val-chloromethylketone (MAAPVCK), an irreversible elastase inhibitor, to quantify elastase-like activity in various cancer cell lines. []

- Another study investigated the effect of Suc-Ala-Ala-Pro-Phe-MCA, a chymotrypsin substrate containing the this compound sequence, on radiation-induced transformation of cells, suggesting a role for specific proteases in this process. []

- Researchers have also explored the use of oleoyl-Ala-Ala-Pro-Val conjugates to enhance the delivery and efficacy of elastase inhibitors for potential therapeutic applications. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methoxybenzo[d]isothiazol-3-amine](/img/structure/B3274762.png)